

Application Notes: TAT (48-57) Mediated Drug Delivery

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Compound of Interest

Compound Name: TAT (48-57)

Cat. No.: B15564897

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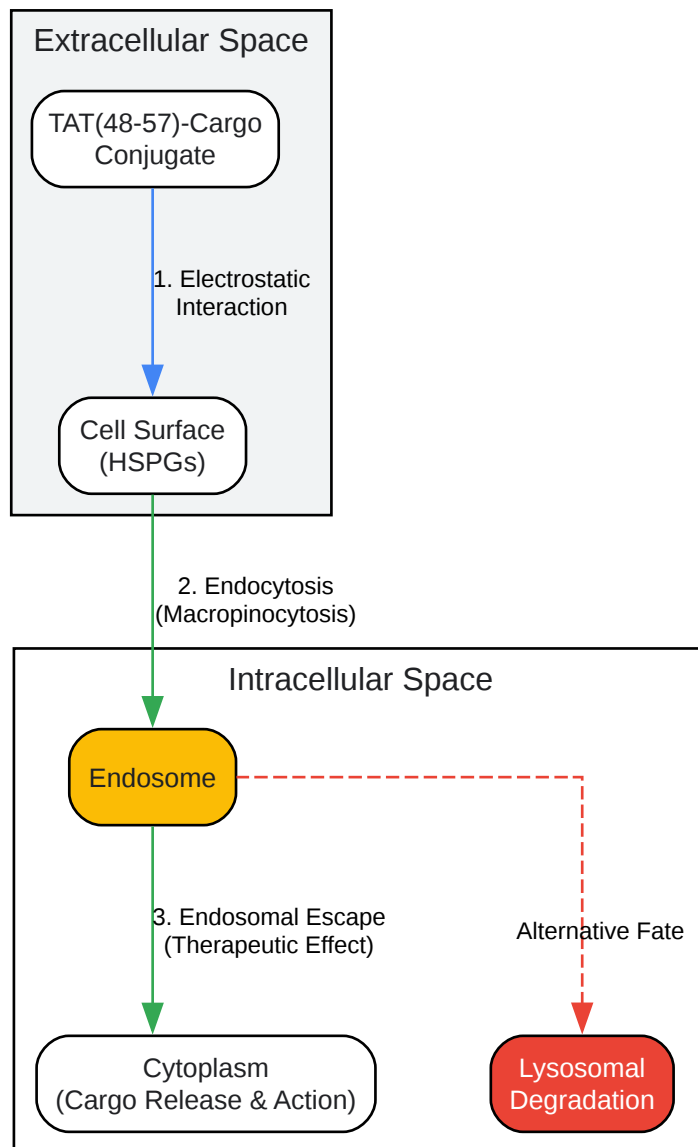
Introduction

The trans-activator of transcription (TAT) protein from Human Immunodeficiency Virus 1 (HIV-1) possesses a remarkable ability to enter living cells. This property is conferred by a short, basic amino acid sequence known as the Protein Transduction Domain (PTD). The **TAT (48-57)** peptide, with the sequence GRKKRRQRRR, represents a core functional unit of this domain.[1][2] As a potent cell-penetrating peptide (CPP), **TAT (48-57)** has been extensively developed as a molecular vehicle to transport a wide array of cargo molecules across the cell membrane, a significant barrier for many potential therapeutics.[3][4][5] This delivery system holds immense promise for enhancing the therapeutic efficacy of drugs, proteins, nucleic acids, and nanoparticles by facilitating their entry into cells.[3][6][7]

Mechanism of Cellular Uptake

The cellular entry of **TAT (48-57)** is a multi-step process initiated by the electrostatic interaction between the positively charged arginine and lysine residues of the peptide and the negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[8][9] Following this initial binding, the TAT-cargo conjugate is internalized primarily through energy-dependent endocytic pathways, such as macropinocytosis and caveolae-mediated endocytosis.[1][9][10] While the precise mechanism can vary depending on the conjugated cargo and cell type, the process generally involves engulfment into intracellular vesicles.[1][11] For the cargo to exert its biological effect, it must then escape from these endosomes into the cytoplasm.

Mechanism of TAT (48-57) Mediated Cellular Uptake



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Mechanism of **TAT (48-57)** mediated cellular uptake.

Applications

The versatility of the **TAT (48-57)** peptide allows for the delivery of a diverse range of therapeutic and diagnostic agents:

- Small Molecule Drugs: Enhancing the intracellular concentration of chemotherapeutic agents to overcome drug resistance.[\[12\]](#)[\[13\]](#)
- Proteins and Enzymes: Enabling enzyme replacement therapies for metabolic disorders by delivering functional enzymes directly into cells.[\[7\]](#)[\[14\]](#)
- Nucleic Acids: Facilitating the delivery of siRNA, plasmids, and oligonucleotides for gene therapy applications.[\[6\]](#)
- Nanoparticles and Liposomes: Improving the cellular uptake and targeting of drug-encapsulated nanocarriers for cancer therapy and bio-imaging.[\[3\]](#)[\[6\]](#)[\[15\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating **TAT (48-57)** mediated delivery systems.

Table 1: In Vitro Cytotoxicity of TAT-Conjugates

Cell Line	TAT-Conjugate	Concentration	Incubation Time (h)	Cell Viability (%)	Reference
HeLa	TAT-S3 Probe	500 nM	24	~100%	[16]
HeLa	TAT-S3 Probe	5000 nM	24	~90%	[16]
KB-3-1 (Drug-sensitive)	C ₈ -Tat	15 µM	48 (2h treatment)	~100%	[12] [13]
KB-V1 (Drug-resistant)	C ₈ -Tat	15 µM	48 (2h treatment)	~100%	[12] [13]
HeLa	[Ru(TAP) ₂ (phen-TAT)]	Not specified	24 (2h treatment)	100%	[17]

| hCMC/D3 | TAT-Curc-NL | 100 µM | 48 | ~100% | |

Table 2: Cellular Uptake & Efficacy of TAT-Conjugates

Cell Line	TAT-Conjugate	Outcome Measured	Result	Reference
Drug-resistant (KB-V1)	C ₁₆ NTD (TAT-Doxorubicin)	Cell Viability	~40% viability at 15 μ M (vs. ~95% for free Dox)	[12][13]
Drug-sensitive (KB-3-1)	C ₁₆ NTD (TAT-Doxorubicin)	Cell Viability	~30% viability at 15 μ M (vs. ~35% for free Dox)	[12][13]
hCMEC/D3	TAT-Curc-NL	Permeability (BBB model)	~2.5-fold increase vs. non-TAT nanoliposomes	

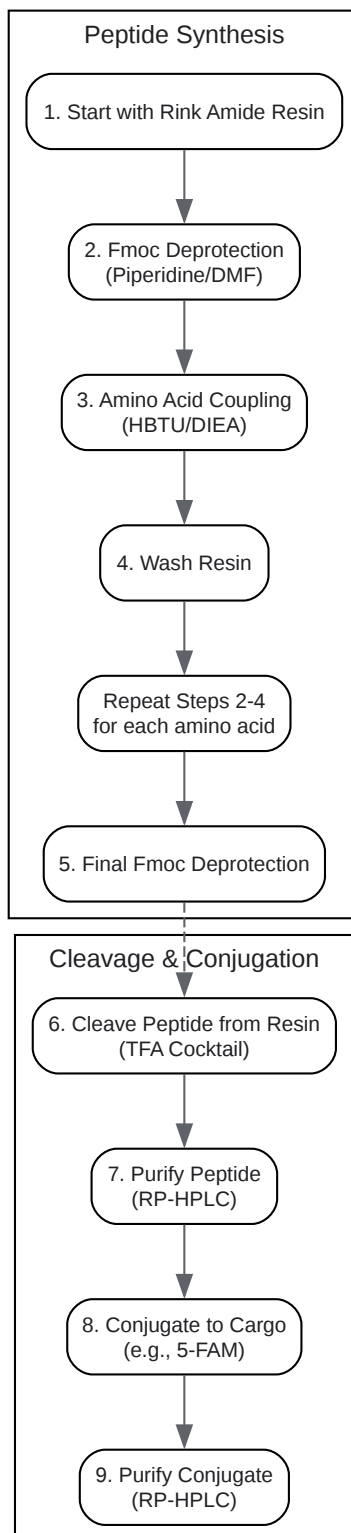
| B16-F10, EL4, HeLa | Rhodamine-labeled TAT-liposomes | Cellular Uptake | Significantly decreased after trypsin treatment |[18] |

Experimental Protocols

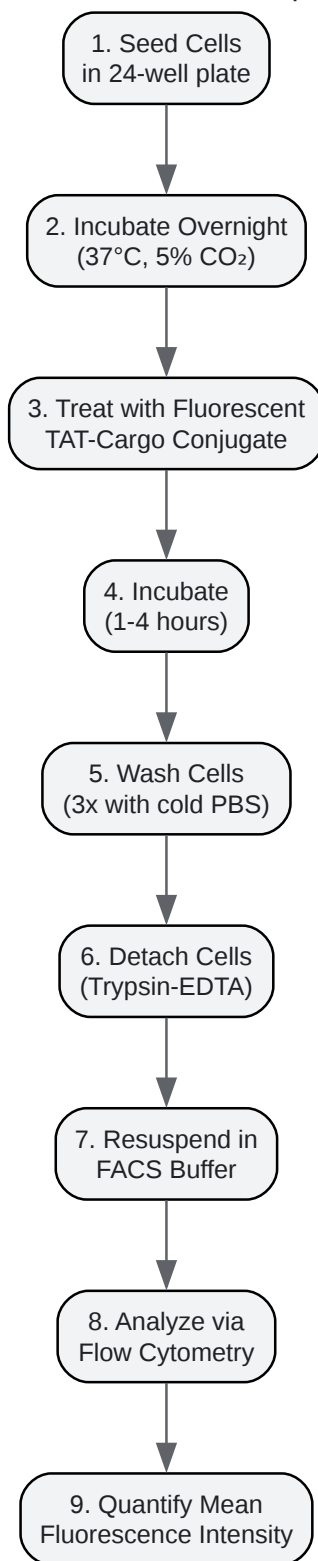
Protocol 1: Synthesis of TAT (48-57) Peptide and Conjugation to a Fluorescent Probe (e.g., 5-FAM)

This protocol outlines the synthesis of the **TAT (48-57)** peptide with a C-terminal cysteine for conjugation, followed by coupling to a fluorescent dye.

Workflow for TAT-Peptide Synthesis and Conjugation



Workflow for In Vitro Cellular Uptake Assay

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